

# "1-(3-Hydroxy-2-nitrophenyl)ethanone" synonyms and alternative names

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	1-(3-Hydroxy-2-nitrophenyl)ethanone
Cat. No.:	B122511

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## An In-depth Technical Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone

This technical guide provides a comprehensive overview of **1-(3-Hydroxy-2-nitrophenyl)ethanone**, a significant chemical intermediate in organic synthesis and drug development. The document details its chemical properties, synonyms, and experimental protocols, with a focus on its application in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Nomenclature and Synonyms

**1-(3-Hydroxy-2-nitrophenyl)ethanone** is an aromatic ketone with the chemical formula C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>. Due to IUPAC naming conventions and common laboratory nomenclature, it is known by several alternative names. It's important to distinguish it from its isomer, 1-(2-Hydroxy-3-nitrophenyl)ethanone, which is also a common reagent and is sometimes conflated in literature.

### 1-(3-Hydroxy-2-nitrophenyl)ethanone:

- IUPAC Name: **1-(3-Hydroxy-2-nitrophenyl)ethanone**
- Common Synonyms:

- 3'-Hydroxy-2'-nitroacetophenone[1][2]
- CAS Number: 53967-72-9[1][2]
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>[1][2]
- Molecular Weight: 181.15 g/mol [2]

Isomer: 1-(2-Hydroxy-3-nitrophenyl)ethanone:

- Common Synonyms:
  - 2-Hydroxy-3-nitroacetophenone
  - 2'-Hydroxy-3'-nitroacetophenone
- CAS Number: 28177-69-7[3]
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>[3]
- Molecular Weight: 181.15 g/mol [3]

## Physicochemical Properties

The quantitative data for **1-(3-Hydroxy-2-nitrophenyl)ethanone** and its common isomer are summarized in the table below for comparative analysis.

Property	1-(3-Hydroxy-2-nitrophenyl)ethanone	1-(2-Hydroxy-3-nitrophenyl)ethanone
CAS Number	53967-72-9	28177-69-7
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	181.15 g/mol	181.15 g/mol [3]
Appearance	Yellow Powder	Yellow to Brown Solid[3]
Melting Point	134–136°C	98.5–99.5 °C[3]
Boiling Point (Predicted)	Not Available	223.5±20.0 °C[3]
Density (Predicted)	Not Available	1.380±0.06 g/cm <sup>3</sup> [3]
pKa (Predicted)	Not Available	7.31±0.24[3]
Storage Temperature	Inert atmosphere, 2–8°C	Under inert gas (nitrogen or Argon) at 2–8°C[3]
Solubility	Chloroform, Dichloromethane	Not specified

## Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

### Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone

This compound is obtained by the nitration of 3-hydroxyacetophenone.[2]

- Reactants: 3-hydroxyacetophenone, cupric nitrate, acetic acid-acetic anhydride mixture.
- Procedure: The nitration is carried out by reacting 3-hydroxyacetophenone with cupric nitrate within a mixture of acetic acid and acetic anhydride.
- Conditions: The reaction is maintained at a temperature of 10–15°C for a duration of 7–8 hours.
- Yield: This process results in a 25% yield of 1-(3-Hydroxy-2-nitrophenyl)ethanone.[2]

## Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone

A general procedure for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone involves the nitration of 2'-hydroxyacetophenone.[\[3\]](#)

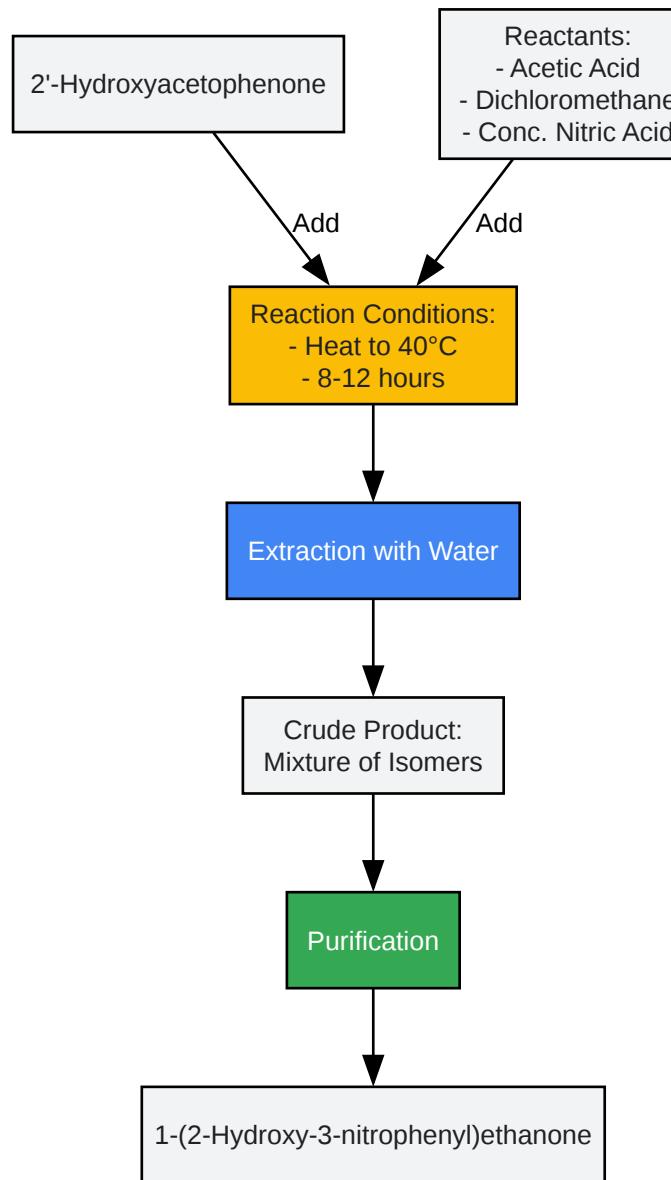
- Reactants: 2'-hydroxyacetophenone (175 g), acetic acid (183 g), dichloromethane (800 mL), 63% concentrated nitric acid (165 g).
- Procedure:
  - 2'-hydroxyacetophenone, acetic acid, and dichloromethane are added to a four-necked flask and heated to 40 °C.
  - Concentrated nitric acid is added dropwise, maintaining the reaction temperature at 40 °C for 4-6 hours.
  - The reaction is continued at 40 °C for an additional 4-6 hours after the dropwise addition is complete.
  - Water (500 g) is added for extraction.
  - The organic layer is concentrated to yield a crude product containing a mixture of 2-hydroxy-5-nitroacetophenone and 2-hydroxy-3-nitroacetophenone.[\[3\]](#)
- Purification: The isomers are separated via further processing involving toluene and methanol/water washes.[\[3\]](#)

A green synthesis method has also been developed, which utilizes m-nitroacetophenone as the starting material. This method employs a metal salt catalyst and carboxylic acid as a solvent to perform directional hydroxylation.[\[4\]](#)

## Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic workflows involving these compounds.

## Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone

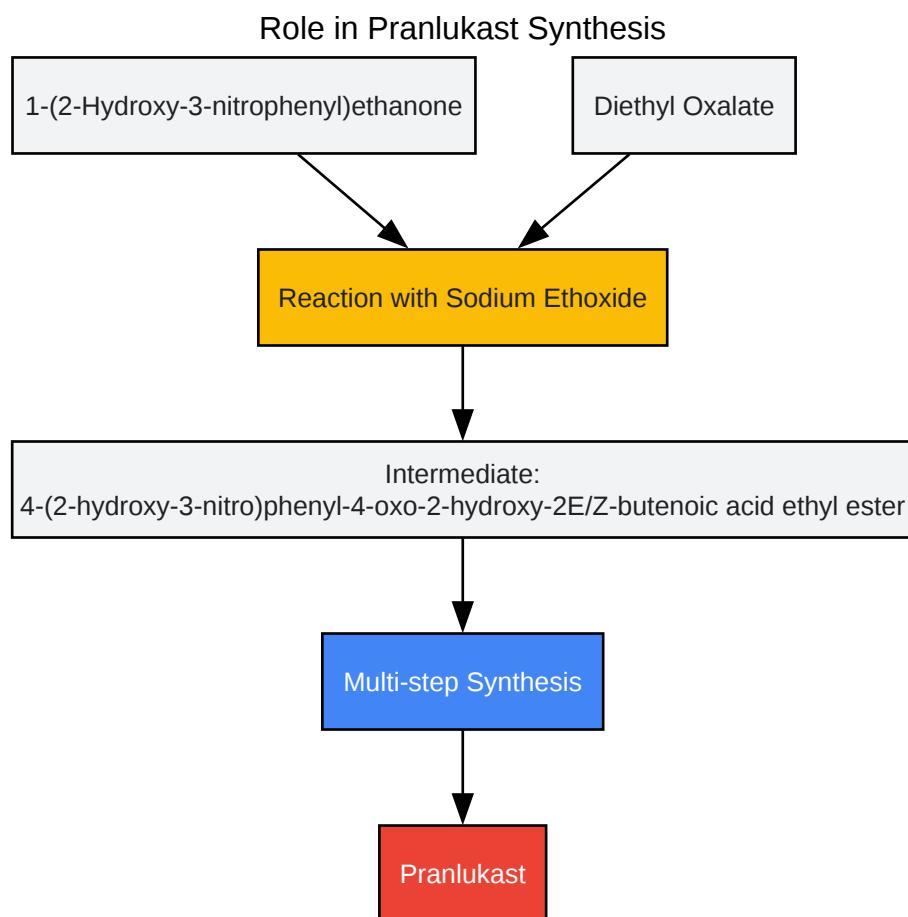
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Caption: Workflow for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone.

## Applications in Drug Development

1-(2-Hydroxy-3-nitrophenyl)ethanone is a critical intermediate in the synthesis of Pranlukast, a medication used for the treatment of asthma and allergic rhinitis.<sup>[4]</sup> Pranlukast functions as a leukotriene receptor antagonist.

The synthesis of Pranlukast involves several steps, beginning with the reaction of 3-nitro-2-hydroxy acetophenone with diethyl oxalate.<sup>[5]</sup> The resulting intermediate undergoes a series of transformations to build the final chromone structure of Pranlukast.

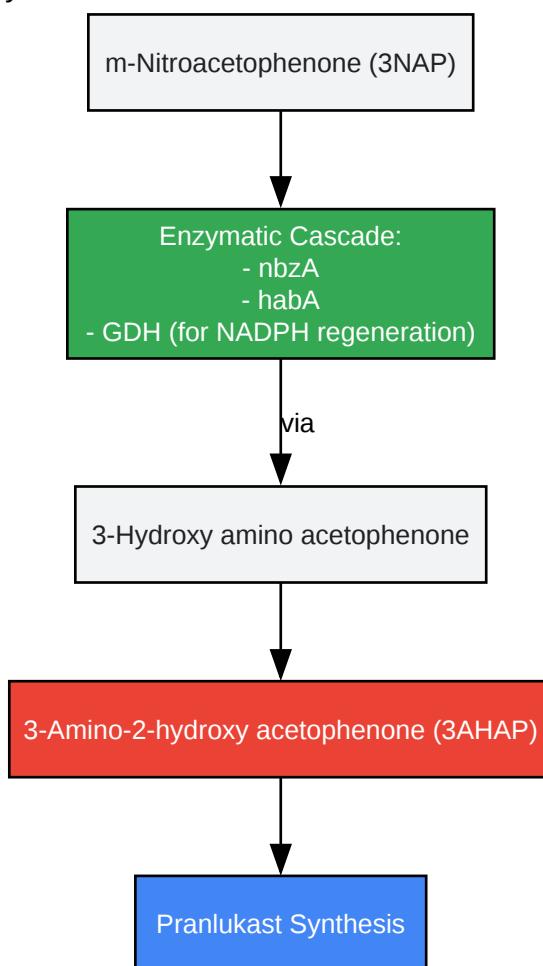


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Caption: Simplified pathway of Pranlukast synthesis from its key intermediate.

Furthermore, recent research has focused on developing more environmentally friendly biosynthetic routes. A three-enzyme cascade using nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) has been developed to produce 3-Amino-2-hydroxy acetophenone from m-nitroacetophenone.<sup>[6]</sup> This biosynthetic intermediate is crucial for Pranlukast synthesis.<sup>[6][7]</sup>

#### Biosynthetic Route to a Pranlukast Intermediate



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Caption: Multi-enzyme cascade for the biosynthesis of a key Pranlukast intermediate.

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- To cite this document: BenchChem. ["1-(3-Hydroxy-2-nitrophenyl)ethanone" synonyms and alternative names]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122511#1-3-hydroxy-2-nitrophenyl-ethanone-synonyms-and-alternative-names>]

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